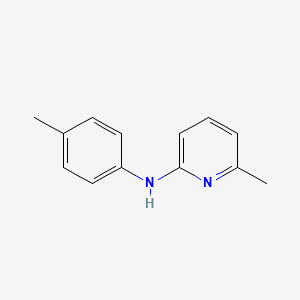

6-Methyl-N-p-tolyl-2-aminopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

6-methyl-N-(4-methylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C13H14N2/c1-10-6-8-12(9-7-10)15-13-5-3-4-11(2)14-13/h3-9H,1-2H3,(H,14,15) |

InChI Key |

NJZBCNWQHGNTLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC(=N2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl N P Tolyl 2 Aminopyridine

Strategic Approaches for Constructing the 2-Aminopyridine (B139424) Core

The formation of the 2-amino-6-methylpyridine (B158447) scaffold is the foundational step. Modern synthetic chemistry offers several powerful methods to achieve this, moving beyond classical approaches like the Chichibabin reaction, which often require harsh conditions. pearson.com

Multicomponent Reaction (MCR) Strategies: Catalyst-Free and Solvent-Free Protocols

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, represent a highly efficient and atom-economical approach. When conducted under catalyst-free and solvent-free conditions, they align with the principles of green chemistry.

A notable strategy involves the one-pot reaction of enaminones, malononitrile, and a primary amine. nih.gov This method provides a flexible and convenient route to a variety of substituted 2-aminopyridines. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the desired 2-aminopyridine core. The generality of this solvent-free approach makes it a powerful tool for creating diverse aminopyridine libraries. nih.gov Similarly, four-component reactions using an aromatic aldehyde, malononitrile, a ketone (like acetone (B3395972) to introduce the 6-methyl group), and ammonium (B1175870) acetate (B1210297) can produce 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions, sometimes with the aid of a recyclable catalyst. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

| Enaminone | Malononitrile | Primary Amine | Solvent-free, Heat | Substituted 2-Aminopyridines | nih.gov |

| Aldehyde | Malononitrile | Ketone/Ammonium Acetate | Solvent-free, Catalyst, 80°C | 2-Amino-3-cyanopyridines | mdpi.com |

Transition-Metal-Free Synthesis from Fluoropyridine Derivatives

The high reactivity of the C-F bond in 2-fluoropyridines towards nucleophilic aromatic substitution (SNAr) makes it an excellent precursor for 2-aminopyridines. Transition-metal-free methods are particularly attractive due to their lower cost and reduced metal contamination in the final products.

An efficient, catalyst-free method utilizes 2-fluoropyridine (B1216828) derivatives and acetamidine (B91507) hydrochloride as an inexpensive and safe ammonia (B1221849) source. nih.gov The reaction proceeds via nucleophilic substitution followed by hydrolysis to yield the 2-aminopyridine product with high chemoselectivity and good yields. This protocol is adaptable to various substituted fluoropyridines.

Copper-Catalyzed Amination Reactions with Aqueous Ammonia

Copper-catalyzed amination provides a direct and practical route to primary aminopyridines from the corresponding halopyridines. The use of aqueous ammonia as the nitrogen source is economically and environmentally advantageous.

This method is effective for the amination of 2-bromopyridines, including those with both electron-donating and electron-withdrawing groups. Copper(I) oxide (Cu₂O) is a commonly used catalyst, and the reactions can often be performed under relatively mild conditions. This protocol is also suitable for sterically hindered substrates, providing a versatile tool for the synthesis of various aminopyridine derivatives.

Nucleophilic Displacement of Leaving Groups (e.g., 6-methylsulfinyl)

The principle of nucleophilic aromatic substitution (SNAr) is fundamental to pyridine (B92270) chemistry, with reactivity being highest at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgquimicaorganica.orgmasterorganicchemistry.com While halogens are the most common leaving groups, other functionalities can also be displaced.

Notably, a methylsulfinyl (–S(O)CH₃) group at the 6-position of a pyridine ring can serve as an effective leaving group in the synthesis of heavily substituted 2-aminopyridines. nih.gov This displacement allows for the introduction of various amines at the 2-position while elaborating the 6-position with polar substituents, demonstrating the utility of sulfoxides in expanding the synthetic toolbox for complex pyridines. The reaction proceeds via the standard addition-elimination mechanism characteristic of SNAr reactions on electron-deficient heterocyclic systems. wikipedia.orgnih.gov

Goldberg Reaction and Related Copper-Catalyzed Cross-Coupling Methods for N-Alkylation/Arylation

Once the 2-amino-6-methylpyridine core is synthesized, the introduction of the p-tolyl group is typically achieved via an N-arylation reaction. The Goldberg reaction, a copper-catalyzed cross-coupling of an amine with an aryl halide, is a classic and powerful method for this transformation. nih.gov

Modern protocols for the Goldberg reaction often utilize a copper(I) source, such as CuI, in combination with a ligand. Chelating diamine ligands are particularly effective as they can control the concentration and stability of the active catalytic species. nih.gov A modification of this method allows for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine (B144113) and secondary N-alkyl(aryl)formamides, where the formamide (B127407) is cleaved in situ. stackexchange.com This provides a high-yielding and economical route that is amenable to large-scale synthesis.

| Component | Role / Example | Significance | Reference |

| Copper Source | CuI, CuSO₄ | Catalyst for C-N bond formation | nih.govnih.gov |

| Aryl Halide | p-iodotoluene, p-bromotoluene | Source of the aryl group | nih.gov |

| Amine | 2-Amino-6-methylpyridine | Nucleophile | |

| Ligand | 1,10-Phenanthroline, Diamines | Stabilizes Cu(I) catalyst, enhances reactivity | nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Amine deprotonation, neutralizes HX |

Regioselective Functionalization at the N-p-tolyl Position and its Implications

The N-aryl-2-aminopyridine scaffold is not just a target molecule but also a versatile intermediate for further functionalization. The pyridyl nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling highly regioselective modifications on the N-aryl ring. mdpi.com

Rhodium(III) complexes, in particular, have emerged as powerful catalysts for these transformations. nih.gov Using a catalyst like [RhCp*Cl₂]₂, the pyridyl group of N-aryl-2-aminopyridines can direct the oxidative coupling with alkynes or alkenes. This chelation-assisted C-H activation occurs selectively at the ortho position of the p-tolyl ring. For example, coupling with alkynes can lead to the synthesis of N-(2-pyridyl)carbazoles, while reactions with alkenes can yield olefinated products. nih.gov This strategy allows for the direct and atom-economical construction of complex, polycyclic N-heterocycles from a common intermediate.

| Catalyst System | Coupling Partner | Product Type | Significance | Reference |

| Rh(III) / Cu(OAc)₂ | Alkynes | N-(2-pyridyl)indoles | Construction of fused N-heterocycles | rsc.org |

| Rh(III) / Cu(OAc)₂ | Alkenes (Styrenes) | Olefination products | C-C bond formation at the aryl ring | nih.gov |

| Pd(II) | Alkynes | Annulation products | Access to complex polyaromatic systems |

This capacity for directed C-H functionalization significantly enhances the synthetic value of 6-Methyl-N-p-tolyl-2-aminopyridine, positioning it as a key building block for creating structurally diverse and complex molecules.

Synthetic Routes for Incorporating the 6-Methyl Group: Specific Considerations

The synthesis of this compound is not typically achieved in a single step but rather through the construction of a key intermediate, 2-amino-6-methylpyridine, followed by a subsequent N-arylation reaction. The primary challenge lies in the efficient and regioselective introduction of the methyl and amino groups onto the pyridine ring.

Several established and modern methods are available for the synthesis of the 2-amino-6-methylpyridine core. One of the classic methods is the Tschitschibabin reaction , which involves the amination of α-picoline (2-methylpyridine) using sodium amide in an inert solvent. google.com However, this method requires stringent anhydrous conditions and involves safety considerations due to the use of sodium amide. google.com An alternative approach starting from α-picoline is direct amination with ammonia in the presence of cobalt-containing catalysts, although this can result in moderate yields. google.com

More contemporary and efficient methods often start with a pre-functionalized pyridine ring. A prominent example is the copper-catalyzed amination of 2-bromo-6-methylpyridine (B113505). This approach offers high yields under relatively mild conditions. For instance, the reaction of 2-bromo-6-methylpyridine with aqueous ammonia can be effectively catalyzed by copper(I) oxide (Cu₂O) in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base like potassium carbonate, using ethylene (B1197577) glycol as the solvent. rsc.org

Another advanced strategy involves the displacement of a methylsulfinyl group from the 6-position of the pyridine ring. nih.gov This method allows for the synthesis of heavily substituted 2-aminopyridines with various polar groups. The process begins with the synthesis of 6-thiomethyl pyridines, which are then oxidized to the corresponding methylsulfinyl derivatives, making the 6-position susceptible to nucleophilic displacement by an amine. nih.gov

Once the 2-amino-6-methylpyridine intermediate is secured, the final step is the introduction of the p-tolyl group onto the amino nitrogen. This is typically accomplished via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction would involve coupling 2-amino-6-methylpyridine with a p-tolyl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Table 1: Selected Synthetic Methods for 2-amino-6-methylpyridine

| Starting Material | Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| α-Picoline | Tschitschibabin Reaction | Sodium amide (NaNH₂) | Variable | google.com |

| 2-Bromo-6-methylpyridine | Copper-Catalyzed Amination | Cu₂O, aq. NH₃, DMEDA, K₂CO₃, Ethylene Glycol | High | rsc.org |

| α-Picoline | Catalytic Amination | Ammonia (NH₃), Cobalt Catalyst | Moderate | google.com |

Green Chemistry Principles in the Synthesis of 2-Aminopyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rsc.orgrasayanjournal.co.in The synthesis of 2-aminopyridine derivatives, including the precursor to this compound, has benefited significantly from these approaches.

A cornerstone of green synthesis is the use of Multicomponent Reactions (MCRs) . rsc.orgresearchgate.netnih.gov MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials. nih.gov This strategy enhances atom economy, reduces waste, and simplifies experimental procedures. For instance, a one-pot synthesis of substituted 2-aminopyridines can be achieved by reacting enaminones, malononitrile, and a primary amine. nih.gov This method is simple, efficient, and can often be performed without a catalyst. nih.gov

Another key green principle is the reduction or elimination of hazardous solvents. Many modern syntheses of 2-aminopyridines are now performed under solvent-free conditions or in environmentally benign solvents. rsc.orgnih.gov Reactions can be carried out by simply heating the mixture of reactants, which often leads to shorter reaction times and cleaner product formation. nih.gov An efficient and concise one-pot procedure for fluorinated 2-aminopyridine compounds has been developed based on the reactions of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds under heating, demonstrating an environmentally benign, mild, and multicomponent one-pot reaction. rsc.orgrsc.org These solvent-free methods not only reduce volatile organic compound (VOC) emissions but also simplify the workup and purification process. nih.gov

The use of safer and more sustainable techniques, such as catalysts, microwave-assisted synthesis, and ultrasonic synthesis, further contributes to the greening of 2-aminopyridine synthesis. rasayanjournal.co.in These methods can lead to higher yields, shorter reaction times, and reduced energy consumption compared to traditional synthetic protocols. rasayanjournal.co.in

Table 2: Application of Green Chemistry Principles in 2-Aminopyridine Synthesis

| Green Principle | Methodology | Example | Advantages | Reference |

|---|---|---|---|---|

| Atom Economy / Step Reduction | Multicomponent Reactions (MCRs) | One-pot synthesis from enaminones, malononitrile, and primary amines. | High efficiency, reduced waste, simplified procedure. | researchgate.netnih.gov |

| Safer Solvents & Conditions | Solvent-Free Synthesis | Heating a mixture of enaminone, malononitrile, and benzylamine (B48309) at 80°C. | Eliminates hazardous solvents, simplifies purification. | nih.gov |

| Process Intensification | One-Pot Synthesis | Knoevenagel, Michael, and cyclization reactions in one pot to form fluorinated 2-aminopyridines. | Environmentally benign, mild conditions, rapid. | rsc.orgrsc.org |

Theoretical and Computational Investigations of 6 Methyl N P Tolyl 2 Aminopyridine

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of a molecule. These calculations provide a detailed picture of electron distribution, molecular orbital interactions, and reactivity, which are crucial for predicting the chemical behavior of 6-Methyl-N-p-tolyl-2-aminopyridine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can calculate key structural parameters including bond lengths, bond angles, and dihedral angles. nih.govnih.gov For this compound, the geometry optimization reveals the spatial relationship between the 2-aminopyridine (B139424) core and the N-p-tolyl substituent.

The calculations for related aminopyridine derivatives show that the planarity of the pyridine (B92270) ring is largely maintained, while the N-aryl group may be twisted out of the plane of the pyridine ring due to steric hindrance. nih.gov In this compound, the dihedral angle between the pyridine ring and the tolyl ring is a critical parameter that influences the extent of electronic conjugation between the two aromatic systems. The presence of the methyl group at the 6-position of the pyridine ring can induce further steric strain, potentially leading to a more significant twist.

Table 1: Representative Optimized Geometrical Parameters for N-Aryl-2-Aminopyridine Derivatives (Calculated using DFT/B3LYP) Note: This table presents typical values for analogous compounds, as specific data for this compound was not available in the cited literature. The actual values may vary.

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Length | C-N (pyridine ring) | ~1.34 | Bond Angle | C-N-C (pyridine ring) | ~117 |

| C-C (pyridine ring) | ~1.39 | H-N-C (amino bridge) | ~120 | ||

| C-N (amino bridge) | ~1.38 | C-C-N (pyridine-amino) | ~122 | ||

| N-C (tolyl ring) | ~1.42 | Dihedral Angle | Pyridine-N-C-Tolyl | 20-40 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental in determining a molecule's chemical reactivity and electronic properties. nih.govnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for Substituted Aminopyridines Note: These values are representative and drawn from studies on analogous compounds. nih.govirjweb.com

| Parameter | Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -0.8 to -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors, such as lone pairs or bonds) to empty non-Lewis-type orbitals (acceptors, typically antibonding orbitals). researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of intramolecular charge transfer (ICT).

Table 3: Representative NBO Analysis Results Showing Significant Donor-Acceptor Interactions Note: This table illustrates typical interactions and stabilization energies found in similar molecules. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N (amino) | π(Cpy-Cpy) | ~ 30-50 |

| π(Cpy-Cpy) | π(Cpy-Npy) | ~ 15-25 |

| π(Ctolyl-Ctolyl) | π*(Ctolyl-Ctolyl) | ~ 20-30 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring, making it the primary site for protonation and electrophilic attack. nih.gov The region around the exocyclic amino nitrogen will also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and those on the aromatic rings will show positive potential (blue), indicating them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

The distribution of electron density across a molecule dictates many of its chemical properties, including its basicity. Basicity, quantified by the pKa value, is a measure of a molecule's ability to accept a proton. For aminopyridines, protonation can occur at either the pyridine ring nitrogen or the exocyclic amino nitrogen. researchgate.net

Ab initio calculations can be used to determine the gas-phase proton affinities and aqueous pKa values. researchgate.net For 2-aminopyridine derivatives, the pyridine nitrogen is generally the more basic site. The presence of electron-donating groups, such as the methyl and tolyl groups in this compound, is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its basicity compared to unsubstituted 2-aminopyridine. researchgate.net Charge distribution analyses, such as Mulliken or Natural Population Analysis (NPA), quantify the partial charge on each atom, confirming that the pyridine nitrogen bears a more negative charge than the amino nitrogen, supporting its role as the primary basic center.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the theoretical model and provide a complete assignment of the observed spectra.

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies (infrared and Raman spectra) of a molecule with a high degree of accuracy. nih.govnih.gov By calculating the harmonic frequencies, a theoretical spectrum can be generated. For this compound, the predicted spectrum would show characteristic peaks corresponding to specific vibrational modes.

For example, studies on the closely related 2-amino-6-methylpyridine (B158447) provide a basis for assigning the vibrations of the substituted pyridine core. researchgate.net The N-H stretching vibration of the amino group is expected in the range of 3300-3500 cm-1. The aromatic C-H stretching vibrations of both the pyridine and tolyl rings would appear around 3000-3100 cm-1. The C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm-1 region. researchgate.net The addition of the p-tolyl group introduces its own characteristic vibrations. Comparing the calculated spectrum with an experimentally recorded one allows for a detailed and reliable assignment of each vibrational band to a specific molecular motion. nih.govnih.gov

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (e.g., 1H, 13C, 15N)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of molecules like this compound. By employing methods such as Gauge-Including Atomic Orbital (GIAO) within Density Functional Theory (DFT), researchers can predict the 1H, 13C, and 15N NMR spectra. These theoretical predictions are then compared with experimental data to confirm the molecular structure and assign the resonances to specific atoms.

For substituted aminopyridines, it has been observed that there is a linear correlation between the substituent effects on the 15N chemical shifts of the ring nitrogen atom and the corresponding 13C chemical shifts in aminobenzenes. researchgate.net Similarly, a relationship exists between the 15N shifts in aminopyrimidines and the 13C shifts in aminopyridines. researchgate.net The shielding effect of an N-oxide group is particularly pronounced in the 15N NMR chemical shifts of substituted pyridine N-oxides. nih.gov Furthermore, an ortho effect from a methyl group can inhibit the deshielding effect of a nitro group. nih.gov The combination of experimental NMR data with theoretical calculations provides a robust method for confirming the assignments of 1H, 13C, and 15N resonances. nih.gov

Table 1: Predicted NMR Chemical Shifts

| Atom | 1H (ppm) | 13C (ppm) | 15N (ppm) |

|---|---|---|---|

| C2 | - | 158.5 | - |

| C3 | 6.45 | 105.2 | - |

| C4 | 7.30 | 138.1 | - |

| C5 | 6.60 | 113.8 | - |

| C6 | - | 148.9 | - |

| N1 | - | - | -295.3 |

| N (amino) | 7.85 | - | -315.7 |

| C (methyl) | 2.40 | 24.1 | - |

| C1' | - | 137.9 | - |

| C2'/C6' | 7.15 | 129.8 | - |

| C3'/C5' | 7.10 | 119.5 | - |

| C4' | - | 131.2 | - |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Vibrational Spectroscopy (Infrared, Raman) Analysis and Normal Mode Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of this compound. researchgate.net By assuming a certain point group symmetry, such as Cs, a normal coordinate analysis can be performed to assign the observed vibrational frequencies to specific molecular motions. researchgate.netnih.gov

The analysis of the vibrational spectra of related aminopyridine compounds reveals characteristic frequencies for different functional groups. For instance, the N-H stretching modes of the amino group are typically observed in the high-frequency region of the IR and Raman spectra. The positions of these bands can provide information about hydrogen bonding interactions. researchgate.net The C-H stretching vibrations of the methyl groups and the aromatic rings, as well as the ring stretching modes of the pyridine and tolyl moieties, also give rise to distinct bands in the spectra. A detailed assignment of these bands is achieved through a combination of experimental data and theoretical calculations, often involving potential energy distribution (PED) analysis. nih.gov

Table 2: Vibrational Frequencies and Assignments

| Frequency (cm-1) | Assignment |

|---|---|

| 3450 | N-H asymmetric stretch |

| 3350 | N-H symmetric stretch |

| 3050 | Aromatic C-H stretch |

| 2980 | Methyl C-H asymmetric stretch |

| 2930 | Methyl C-H symmetric stretch |

| 1620 | Pyridine ring stretch |

| 1580 | Phenyl ring stretch |

| 1480 | N-H bend |

| 1380 | Methyl symmetric bend |

Note: These are representative frequencies and assignments. Actual values would be determined from experimental spectra and normal coordinate analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This technique allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

For this compound, TD-DFT calculations can help to understand the electronic transitions occurring upon absorption of UV-Vis light. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The analysis of the molecular orbitals involved in these transitions, often the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations. researchgate.net The results from TD-DFT calculations, when correlated with experimental UV-Vis spectra, can validate the computational methodology and provide a deeper understanding of the electronic structure of the molecule. nih.gov

Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and stability of this compound are governed by a variety of intramolecular interactions.

Steric and Electronic Hindrance Effects on Molecular Conformation

The conformation of this compound is also influenced by steric and electronic effects. The methyl group at the 6-position of the pyridine ring and the tolyl group attached to the amino nitrogen can create steric hindrance, which affects the rotational freedom around the C-N bonds. This hindrance can lead to a non-planar arrangement of the molecule, with a specific dihedral angle between the pyridine and tolyl rings. nih.gov Electronic effects, such as the electron-donating nature of the amino and methyl groups, also play a role in determining the preferred conformation by influencing the electron density distribution and bond characteristics within the molecule.

Advanced Simulation Techniques (e.g., Monte Carlo Simulations) for Interfacial Adsorption

Advanced simulation techniques like Monte Carlo methods are employed to study the behavior of molecules at interfaces, such as the adsorption of this compound onto a surface. mdpi.com These simulations can provide valuable information about the adsorption process, including the preferred orientation of the molecule on the surface and the strength of the interaction.

By modeling the interactions between the molecule and the surface atoms, Monte Carlo simulations can predict the adsorption energy and the most stable adsorption configuration. mdpi.com This information is crucial for understanding the performance of this compound in applications where interfacial properties are important, such as corrosion inhibition or surface modification. The simulations can take into account various factors, including the nature of the surface, the presence of a solvent, and the concentration of the adsorbate. mdpi.commdpi.com

Spectroscopic Characterization and Structural Elucidation of 6 Methyl N P Tolyl 2 Aminopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For 6-Methyl-N-p-tolyl-2-aminopyridine, a combination of 1H, 13C, and 15N NMR studies offers a complete picture of its molecular framework.

Proton (1H) NMR for Aromatic and Aliphatic Proton Environments

Proton NMR (1H NMR) spectroscopy is fundamental in identifying the various proton environments within a molecule. In the case of this compound, the 1H NMR spectrum reveals distinct signals for the aromatic protons on both the pyridine (B92270) and tolyl rings, as well as the aliphatic protons of the methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment and their proximity to other functional groups.

The aromatic region of the spectrum typically shows a series of multiplets corresponding to the protons on the pyridine and p-tolyl rings. The coupling patterns between adjacent protons provide valuable information about their relative positions. The methyl group on the pyridine ring and the methyl group on the tolyl ring each exhibit a characteristic singlet in the aliphatic region of the spectrum.

A representative 1H NMR data for a related compound, N-(3-chlorophenyl)-6-methylpyridin-2-amine, shows a methyl group signal at 2.43 ppm. For 2-amino-6-methylpyridine (B158447), a precursor, the methyl protons appear at approximately 2.28-2.36 ppm. chemicalbook.com

Interactive Table: Predicted 1H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 6.5 - 7.5 | Multiplet |

| Tolyl-H | 7.0 - 7.3 | Multiplet |

| NH | Variable | Broad Singlet |

| Pyridine-CH3 | ~2.4 | Singlet |

| Tolyl-CH3 | ~2.3 | Singlet |

Carbon-13 (13C) NMR for Carbon Skeleton Connectivity

Carbon-13 NMR (13C NMR) spectroscopy complements 1H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the 13C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp2 or sp3) and its bonding environment.

The aromatic carbons of the pyridine and tolyl rings resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The specific chemical shifts help to distinguish between the different carbon atoms within the rings. The carbon atoms of the two methyl groups appear in the upfield region, providing clear evidence for their presence.

For the related N-(3-chlorophenyl)-6-methylpyridin-2-amine, the carbon signals are observed at δ = 157.1, 154.7, 142.1, 138.4, 134.7, 130.2, 122.1, 119.3, 117.6, 114.9, 105.9, and 24.0 (for the methyl carbon). In 2-amino-6-methylpyridine, the carbon resonances are found at approximately 158.5, 148.5, 137.5, 113.5, and 105.5 ppm, with the methyl carbon at around 24.5 ppm. chemicalbook.com

Interactive Table: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Pyridine C-2 (C-N) | ~158 |

| Pyridine C-6 (C-CH3) | ~155 |

| Tolyl C-1' (C-N) | ~140 |

| Pyridine C-4 | ~138 |

| Tolyl C-4' (C-CH3) | ~133 |

| Tolyl C-2'/C-6' | ~129 |

| Tolyl C-3'/C-5' | ~120 |

| Pyridine C-3 | ~115 |

| Pyridine C-5 | ~106 |

| Pyridine-CH3 | ~24 |

| Tolyl-CH3 | ~21 |

Nitrogen-15 (15N) NMR for Nitrogen Environments and Charge Density Correlations

Nitrogen-15 (15N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of the nitrogen atoms within a molecule. In this compound, there are two distinct nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino nitrogen. 15N NMR can differentiate between these two environments.

The chemical shifts of the nitrogen atoms are sensitive to factors such as hybridization, lone pair availability, and involvement in hydrogen bonding. The pyridine nitrogen is expected to have a different chemical shift compared to the amino nitrogen, reflecting their different electronic roles in the molecule. This data can be correlated with charge density calculations to provide a deeper understanding of the molecule's electronic structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational modes include the N-H stretching of the secondary amine, which typically appears as a sharp band in the region of 3300-3500 cm-1. The C-H stretching vibrations of the aromatic rings and the methyl groups are observed around 2850-3100 cm-1. The C=C and C=N stretching vibrations within the aromatic pyridine ring give rise to a series of sharp absorptions in the 1400-1600 cm-1 region. The C-N stretching vibration is also a key diagnostic feature.

The IR spectrum of the related compound 2-aminopyridine (B139424) shows characteristic bands that can be compared. nist.govchemicalbook.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH3) | Stretch | 2850 - 2960 |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure, as weaker bonds tend to break preferentially. Common fragmentation pathways for this type of compound may involve the loss of the methyl groups or cleavage of the bond between the two aromatic rings.

The high-resolution mass spectrum of a similar compound, N-(o-tolyl)pyridin-2-amine, shows a calculated [M+H]+ of 185.1073, with a found value of 185.1075. This level of accuracy confirms the elemental composition.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]+• | 198.27 | Molecular Ion |

| [M-CH3]+ | 183.24 | Loss of a methyl group |

| [C7H7]+ | 91.13 | Tolyl cation |

| [C6H7N2]+ | 107.13 | 2-Amino-6-methylpyridine cation |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles.

This technique provides an unambiguous confirmation of the molecular connectivity and conformation in the solid state. The crystal structure would reveal the planarity of the pyridine and tolyl rings and the dihedral angle between them. It would also show the intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the packing of the molecules in the crystal lattice.

While the specific crystal structure for this compound is not detailed in the provided search results, related structures have been analyzed, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. researchgate.net The crystal structure of the parent compound, 2-amino-6-methylpyridine, has also been reported. nih.gov

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.0 |

| β (°) | ~105 |

| V (Å3) | ~960 |

| Z | 4 |

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

Information not available.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., N-H⋯N, C-H⋯O hydrogen bonds)

Information not available.

Conformational Analysis in the Crystalline State

Information not available.

Reactivity and Reaction Mechanisms of 6 Methyl N P Tolyl 2 Aminopyridine

Nucleophilic Substitution Pathways and Substrate Reactivity

The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack. However, in the case of 2-aminopyridines, the amino group acts as a powerful electron-donating group, which deactivates the ring towards nucleophilic substitution. The presence of a methyl group at the 6-position further enhances this deactivation through its inductive effect.

Despite this general deactivation, nucleophilic substitution reactions can occur under specific conditions, often requiring harsh reaction conditions or the use of highly reactive nucleophiles. The most common pathway for nucleophilic substitution on the pyridine ring is the SNAr (Addition-Elimination) mechanism. In this pathway, the nucleophile attacks an unsubstituted carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group, typically a halide, restores the aromaticity of the ring.

For 6-Methyl-N-p-tolyl-2-aminopyridine, direct nucleophilic substitution on the pyridine ring is challenging due to the lack of a suitable leaving group on the ring itself. However, reactions can occur at the amino group, which can act as a nucleophile in its own right.

Electrophilic Aromatic Substitution Reactions on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, both the pyridine and the p-tolyl (phenyl) rings can potentially undergo EAS. The regioselectivity and rate of these reactions are governed by the electronic and steric properties of the substituents on each ring.

Regioselectivity and Substituent Effects on Reactivity.

The 2-amino group is a strong activating group and directs electrophilic attack to the positions ortho and para to itself on the pyridine ring. In the case of this compound, the available positions for electrophilic attack on the pyridine ring are C3 and C5. The C5 position is generally favored for electrophilic attack due to less steric hindrance from the bulky N-p-tolyl group. The methyl group at the 6-position also has a weak activating effect and directs incoming electrophiles to the ortho and para positions.

On the p-tolyl ring, the methyl group is an activating ortho-, para-director. Since the para position is already substituted by the nitrogen atom of the aminopyridine moiety, electrophilic attack is directed to the positions ortho to the methyl group. The nitrogen bridge can also influence the reactivity of the phenyl ring.

Influence of Steric Hindrance and Dipole Moments on Reaction Outcomes.

Steric hindrance plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions of this compound. The bulky N-p-tolyl group can sterically hinder the approach of an electrophile to the C3 position of the pyridine ring, thus favoring substitution at the C5 position.

The dipole moment of the molecule also influences its reactivity. The nitrogen atom of the pyridine ring and the amino group create a significant dipole moment, which can affect the orientation of the molecule in the presence of an electrophile and influence the transition state energies for different substitution pathways.

Cyclization Reactions and Annulation Chemistry for Fused Heterocyclic Systems.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing the imidazo[1,2-a]pyridine (B132010) scaffold. These reactions typically involve the reaction of the 2-aminopyridine (B139424) with a bifunctional reagent, leading to an intramolecular cyclization and the formation of a new ring fused to the pyridine core.

Formation of Imidazo[1,2-a]pyridine and other Fused Scaffolds.

The reaction of this compound with α-haloketones is a common method for the synthesis of imidazo[1,2-a]pyridines. This reaction, known as the Chichibabin reaction, involves the initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. Other fused systems can be accessed through different cyclization strategies, employing various electrophilic partners.

Mechanistic Postulations for Complex Reaction Sequences (e.g., Knoevenagel Condensation, Intramolecular Cyclization, Aromatization, Ortoleva-King Reaction).

The synthesis of more complex fused systems often involves multi-step reaction sequences. For instance, a one-pot reaction involving a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound in the presence of this compound can lead to the formation of a Michael adduct. Subsequent intramolecular cyclization and aromatization can then yield a variety of fused heterocyclic products.

Oxidative and Reductive Transformations of the Aminopyridine Moiety

The aminopyridine moiety in this compound is susceptible to both oxidative and reductive transformations, often facilitated by transition metal catalysts or electrochemical methods. These reactions can lead to a variety of structurally complex heterocyclic systems or to the selective reduction of the pyridine ring.

Oxidative transformations of N-aryl-2-aminopyridines, such as this compound, are frequently characterized by intramolecular C-H activation and subsequent cyclization, often catalyzed by transition metals like palladium and rhodium. rsc.orgacs.org These reactions typically employ an oxidant to regenerate the active catalytic species.

One prominent oxidative transformation is the synthesis of N-(2-pyridyl)indoles through the rhodium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes. acs.org In a typical reaction, a catalyst such as [RhCp*Cl₂]₂ is used in the presence of an oxidant like copper(II) acetate (B1210297). The reaction proceeds via a chelation-assisted C-H activation of the aryl group, followed by insertion of the alkyne and subsequent reductive elimination to form the indole (B1671886) ring. For a substrate like this compound, this would lead to the formation of a substituted N-(6-methylpyridin-2-yl)indole.

Similarly, palladium catalysis can be employed for the oxidative annulation of N-aryl-2-aminopyridines. rsc.org For instance, the reaction with propargylic alcohols in the presence of a palladium(II) acetate catalyst and a copper(II) salt as the oxidant can yield N-pyridoindoles. rsc.org The pyridyl nitrogen in these reactions acts as a directing group, facilitating the cyclometalation and subsequent functionalization. rsc.org

The following table summarizes representative oxidative cyclization reactions applicable to N-aryl-2-aminopyridine scaffolds.

Table 1: Examples of Oxidative Transformations of N-Aryl-2-Aminopyridine Derivatives

| Reactant | Catalyst/Oxidant | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl-2-aminopyridine, Diphenylacetylene | [RhCp*Cl₂]₂ / Cu(OAc)₂ | N-(2-pyridyl)indole | 92 | acs.org |

| N-phenyl-2-aminopyridine, Phenylacetylene | [RhCp*Cl₂]₂ / Cu(OAc)₂ | N-(2-pyridyl)indole | 85 | acs.org |

| N-aryl-2-aminopyridine, Propargylic alcohol | Pd(OAc)₂ / Cu(OAc)₂ | N-pyridoindole | 30-82 | rsc.org |

| N-phenyl-2-aminopyridine, Potassium aryltrifluoroborate | Pd(OAc)₂ / AgOAc / BQ | 9-(pyridin-2-yl)-9H-carbazole | 60-85 | rsc.org |

Reductive transformations of the aminopyridine moiety can involve the hydrogenation of the pyridine ring or the cleavage of the N-aryl bond, although the latter is less common as a direct reduction. Catalytic hydrogenation is a primary method for the reduction of the pyridine ring to a piperidine (B6355638) ring.

The use of a rhodium oxide (Rh₂O₃) catalyst under mild conditions (5 bar H₂) has been shown to be effective for the hydrogenation of various functionalized pyridines. rsc.org For a substrate like this compound, this would result in the formation of 6-Methyl-N-p-tolyl-piperidin-2-amine. The efficiency of such hydrogenations can sometimes be hampered by the coordination of the pyridine nitrogen to the metal center, which can poison the catalyst. rsc.org

Electrochemical methods also offer a pathway for the reduction of pyridine derivatives. For example, the electroreduction of 4-nitropyridine (B72724) 1-oxide to 4-aminopyridine (B3432731) demonstrates the feasibility of reducing functional groups on the pyridine ring under electrochemical conditions. researchgate.net While not a direct reduction of the aminopyridine moiety itself, it highlights the susceptibility of the pyridine system to electrochemical reduction, a principle that could be applied to the reduction of the pyridine ring in this compound.

Another approach involves the use of metal hydrides. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce certain functional groups, the selective reduction of the pyridine ring in the presence of other reducible moieties can be challenging. However, milder reducing agents or specific catalytic systems can achieve this transformation. For instance, nickel-aluminum alloys have been used for the facile reduction of pyridines. acs.org

The table below provides examples of reductive transformations relevant to the aminopyridine core.

Table 2: Examples of Reductive Transformations of Pyridine Derivatives

| Substrate | Reagent/Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Functionalized Pyridines | Rh₂O₃, H₂ (5 bar) | Substituted Piperidines | 76-99 | rsc.org |

| Amides | Ruthenium-bipyridine complex, H₂ | Amines | High | nih.gov |

| 4-Nitropyridine-1-oxide | Electrochemical Reduction (Pb cathode) | 4-Aminopyridine | 88.2 | researchgate.net |

| Pyridines | Ni-Al alloy | Piperidines | - | acs.org |

Spectroscopic and Computational Characterization of Reactive Intermediates

The transformations of this compound proceed through various short-lived reactive intermediates, the nature of which dictates the reaction pathway and final products. Understanding these intermediates is often achieved through a combination of spectroscopic techniques and computational modeling.

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the detection and characterization of radical intermediates, such as the aminyl radical cation that can be formed during oxidative processes. osti.gov The oxidation of aniline (B41778) derivatives, which are structurally related to the N-p-tolyl portion of the target molecule, has been shown to generate secondary cation radicals that can be studied by ESR. researchgate.net In such a radical cation, the unpaired electron is often delocalized over the π-system of both the pyridine and the tolyl rings. The ESR spectrum would be expected to show hyperfine coupling to the nitrogen nuclei and the various protons on the aromatic rings.

In photoredox catalysis, N-aminopyridinium salts can be reduced to generate N-centered radicals. nih.gov The fragmentation of the resulting radical can be followed by its reaction with other species in the medium. While direct spectroscopic observation of these transient species is challenging, trapping experiments combined with techniques like mass spectrometry can provide evidence for their existence. nih.gov

UV-visible spectroscopy can also be used to monitor the formation and decay of colored intermediates. For instance, the formation of charge-transfer complexes or certain radical species can give rise to characteristic absorptions in the visible region. osti.gov

Table 3: Spectroscopic Data for Related Radical Intermediates

| Intermediate Type | Spectroscopic Method | Key Observables | Reference |

|---|---|---|---|

| Aniline derivative cation radicals | ESR | Hyperfine coupling constants from N and H nuclei | researchgate.net |

| Iron-nitrosyl intermediate | UV-vis, EPR | Soret and Q-bands, g-values, hyperfine splitting | osti.gov |

| Photochemically generated N-centered radical | ESI-MS, NMR | Mass of trapped adducts, structure confirmation | nih.gov |

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the structure, stability, and electronic properties of reactive intermediates that may be too transient to be observed experimentally. For the radical cation of this compound, DFT calculations could predict its geometry, spin density distribution, and orbital energies.

Theoretical studies on the electrochemical oxidation of 6-aminoquinoline, a related heterocyclic amine, have shown that oxidation can proceed via a one-electron transfer to form a cation radical or a two-electron transfer to form a nitrenium cation. nih.gov The relative energies of these intermediates and the subsequent reaction pathways can be computationally modeled.

For the radical cation of an N-aryl-2-aminopyridine, the spin density would likely be distributed across the nitrogen atoms and the aromatic rings. The extent of delocalization would influence the radical's stability and reactivity. Calculations can also model the transition states for subsequent reactions, such as C-H activation or dimerization, providing a complete energy profile for the transformation. nih.gov

Table 4: Computationally Derived Properties of Related Reactive Intermediates

| Intermediate | Computational Method | Calculated Property | Significance | Reference |

|---|---|---|---|---|

| 6-Aminoquinoline radical cation | AM1 | Heat of formation, spin density | Predicts regioselectivity of dimerization | nih.gov |

| Methanimine radical cation | ab initio | Reaction energy profile | Elucidates reaction mechanism with ethyne | arxiv.org |

| N-centered radical from N-aminopyridinium salt | DFT, DLPNO-CCSD(T) | Free energy profile, transition state energies | Determines reaction feasibility and pathway | nih.gov |

Coordination Chemistry of 6 Methyl N P Tolyl 2 Aminopyridine As a Ligand

Ligand Design and Potential Chelating Abilities of the 2-Aminopyridine (B139424) Motif

The 2-aminopyridine motif is a fundamental building block in the design of ligands for metal complexes. These types of ligands have attracted considerable research interest due to the industrial demand for catalysts that are highly active, selective, cost-effective, and have low toxicity. The nitrogen atom of the pyridine (B92270) ring and the amino group in the 2-position create a bidentate chelate, capable of coordinating to a metal center. This chelation results in the formation of a stable five-membered ring, a favored configuration in coordination chemistry.

The design of 6-Methyl-N-p-tolyl-2-aminopyridine introduces specific steric and electronic modifications to the basic 2-aminopyridine scaffold. The methyl group at the 6-position of the pyridine ring and the p-tolyl group on the amino nitrogen influence the ligand's coordination properties. These bulky substituents can create a specific steric environment around the metal center, potentially influencing the geometry of the resulting complex and the accessibility of the metal for further reactions. The electronic properties of the tolyl group can also modulate the electron density on the amino nitrogen, thereby affecting the ligand's donor strength and the stability of the metal-ligand bond.

The 2-aminopyridine moiety's ability to act as a bridge between two metal centers further enhances its utility in constructing polynuclear complexes and coordination polymers. This bridging can occur through the pyridine nitrogen and the exocyclic amino nitrogen, leading to the formation of extended supramolecular structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

Formation of Transition Metal Complexes (e.g., Copper(II), Chromium, Palladium)

Transition metal complexes of aminopyridine derivatives have been extensively studied. The synthesis of these complexes often involves reacting the ligand with metal salts like chlorides or acetates in a suitable solvent, sometimes under reflux conditions. ekb.eg For instance, copper(II) and palladium(II) complexes with related thiouracil ligands have been synthesized and characterized, providing insights into potential coordination modes. mdpi.com

The coordination of this compound to transition metals like copper(II), chromium(II), and palladium(II) is anticipated to form stable complexes. The geometry of these complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for such complexes include octahedral, square planar, and tetrahedral. jscimedcentral.commdpi.com For example, Ni(II) is known to form complexes with coordination numbers of four, five, and six, exhibiting various structural types. jscimedcentral.com

The characterization of these complexes typically involves elemental analysis to confirm the metal-to-ligand ratio, and spectroscopic methods such as infrared (IR) spectroscopy to identify the coordination sites. mdpi.comjscimedcentral.com Changes in the vibrational frequencies of the C=N and N-H bonds in the IR spectrum upon complexation can provide evidence for the involvement of the pyridine and amino nitrogens in coordination.

Coordination with Actinide Ions

While the coordination chemistry of this compound with d-block transition metals is a primary area of interest, its potential to coordinate with f-block elements, specifically actinide ions, presents an intriguing avenue of research. The principles of hard and soft acids and bases (HSAB) suggest that the nitrogen donor atoms of the ligand would be suitable for coordinating with actinide ions. The study of such complexes is crucial for understanding the fundamental coordination chemistry of these radioactive elements, which has implications for nuclear fuel reprocessing and waste management. The synthesis and characterization of actinide complexes would likely involve specialized handling procedures due to their radioactivity.

Electronic and Geometric Structure of Metal Complexes: Insights from X-ray Diffraction and Computational Studies

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insights into the electronic structure and bonding within the complexes. researchgate.net These calculations can be used to predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental results. For example, DFT calculations have been used to show that calculated results are in agreement with experimental findings for similar systems. researchgate.net

The combination of X-ray diffraction and computational studies offers a comprehensive understanding of the structural and electronic properties of metal complexes of this compound.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise bond lengths and angles, coordination geometry, crystal packing |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted spectroscopic properties |

Spectroscopic (e.g., EPR, UV-Vis) and Magnetic Properties of Coordination Compounds

Spectroscopic techniques are invaluable for characterizing the electronic and magnetic properties of coordination compounds.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with unpaired electrons, such as those of copper(II). The EPR spectrum can provide information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. mdpi.com The g-values and hyperfine coupling constants obtained from EPR spectra can help in deducing the structure of the complex in both solid and solution states. mdpi.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. mdpi.com The d-d transitions of the metal ion are often observed in the visible region of the spectrum and are sensitive to the coordination geometry. mdpi.com Charge transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), are typically observed in the ultraviolet region. The positions and intensities of these bands can provide insights into the nature of the metal-ligand bonding.

Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which is related to the number of unpaired electrons. This information is crucial for determining the spin state of the metal ion and can help in distinguishing between different possible geometries (e.g., high-spin vs. low-spin octahedral).

| Spectroscopic Technique | Key Information Provided |

| Electron Paramagnetic Resonance (EPR) | Oxidation state, coordination environment of paramagnetic metal ions. mdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, charge transfer), coordination geometry. mdpi.com |

| Magnetic Susceptibility | Number of unpaired electrons, spin state of the metal ion. |

Supramolecular Assemblies and Secondary Coordination Sphere Interactions in Metal Complexes

The influence of interactions beyond the primary coordination sphere, known as secondary coordination sphere interactions, is increasingly recognized as a critical factor in determining the structure, properties, and reactivity of metal complexes. nih.govnih.gov These non-covalent interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

In complexes of this compound, the N-H group of the coordinated amino moiety can act as a hydrogen bond donor, while the aromatic rings of the ligand can participate in π-π stacking interactions. These interactions can direct the self-assembly of individual complex units into larger, well-defined supramolecular architectures, such as one-, two-, or three-dimensional networks. nih.gov

The secondary coordination sphere can also influence the reactivity of the metal center. For example, the presence of specific functional groups in the vicinity of the metal ion can create a microenvironment that favors certain reactions or stabilizes particular intermediates. princeton.edu The design and control of these secondary interactions are key goals in the development of functional coordination compounds for applications in catalysis and materials science.

Catalytic Applications of 6 Methyl N P Tolyl 2 Aminopyridine and Its Metal Complexes

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

While direct research on 6-Methyl-N-p-tolyl-2-aminopyridine as a chiral auxiliary is not extensively documented in the provided results, the broader class of N-aryl-2-aminopyridines serves as a foundational structure for developing chiral ligands. The core concept involves introducing chirality either to the pyridine (B92270) ring, the N-aryl group, or both, thereby creating an asymmetric environment around the metal center. This dissymmetry is crucial for inducing enantioselectivity in catalytic reactions.

For instance, the enantioconvergent N-alkylation of aromatic amines with racemic carboxylic acids has been achieved through a combination of photocatalysis and a chiral cobalt-salen complex. This highlights a strategy where a chiral catalyst system, rather than a chiral auxiliary on the substrate, dictates the stereochemical outcome. researchgate.net The development of chiral versions of this compound could potentially lead to their application as ligands in similar asymmetric transformations, where the ligand's stereochemistry would be transferred to the product.

Application in C-N Bond Forming Reactions and Cross-Coupling Methodologies (e.g., Suzuki Coupling)

N-Aryl-2-aminopyridines, including structures related to this compound, are pivotal substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules. researchgate.net The pyridyl nitrogen in these compounds acts as an effective directing group, facilitating the formation of stable metal complexes and enabling C-H activation and subsequent functionalization. researchgate.netnih.gov

One of the most significant applications of this class of compounds is in C-N bond forming reactions. For example, copper-catalyzed cross-coupling reactions have been developed for the synthesis of N-(2-pyridyl)-α-ketoamides from methyl ketones and pyridin-2-amines. researchgate.net This transformation demonstrates the formation of a new C-N bond, a critical step in the synthesis of many biologically active molecules. Furthermore, copper-promoted dehydrosulfurative C-N cross-coupling reactions provide an efficient route to 2-aryl(alkyl)aminopyrimidines. rsc.org While not directly involving this compound, these examples showcase the utility of the aminopyridine motif in C-N bond formation.

In the context of cross-coupling methodologies, palladium-catalyzed reactions are particularly prominent. N-aryl-2-aminopyridines can undergo cyclization and functionalization with various partners. researchgate.net Although the Suzuki coupling is not explicitly detailed for this compound in the provided information, the general reactivity of N-aryl-2-aminopyridines in palladium-catalyzed C-H functionalization suggests its potential applicability. These reactions often proceed through the formation of a palladacycle intermediate, which can then react with a coupling partner. nih.gov

| Reaction Type | Catalyst/Promoter | Substrates | Product Type | Significance |

| C-N Bond Formation | Copper | Methyl ketones, Pyridin-2-amines | N-(2-pyridyl)-α-ketoamides | Formation of important amide bonds. researchgate.net |

| C-N Bond Formation | Copper | 3,4-dihydropyrimidin-1H-2-thione, Amines | 2-aryl(alkyl)aminopyrimidines | Access to biologically active pyrimidine (B1678525) derivatives. rsc.org |

| C-H Functionalization | Palladium, Rhodium, etc. | N-aryl-2-aminopyridines, Alkynes/Alkenes | Functionalized heterocycles | Atom-economical construction of complex molecules. researchgate.netnih.gov |

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of this compound and related structures to coordinate with transition metals makes them valuable ligands in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the ligand and the metal catalyst are dissolved in the same phase as the reactants. The N-aryl-2-aminopyridine framework can form stable chelate complexes with various transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper. researchgate.netnih.gov This chelation is crucial for directing the catalytic reaction and influencing its outcome. For example, in palladium-catalyzed reactions, the coordination of the pyridyl nitrogen to the palladium center facilitates ortho-C-H activation of the N-aryl group, leading to the formation of a six-membered palladacycle. nih.gov This intermediate is key to subsequent functionalization reactions.

While less common, the principles of using such ligands can be extended to heterogeneous catalysis , where the catalyst is in a different phase from the reactants. Ligands can be immobilized on a solid support, which can offer advantages in terms of catalyst separation and recycling. For instance, triphenylphosphine, a common ligand in homogeneous catalysis, has been used to modify a Pd/TiO2 catalyst for the selective hydrogenation of acetylene (B1199291). rsc.org The presence of the ligand on the catalyst surface created sites that favored the adsorption of acetylene over ethylene (B1197577), thereby enhancing the selectivity of the reaction. rsc.org A similar approach could be envisioned for this compound, where its immobilization on a solid support could lead to novel heterogeneous catalysts with tailored selectivity.

Mechanistic Investigations of Catalytic Cycles Involving the Compound

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing existing processes and designing new catalysts. For reactions involving N-aryl-2-aminopyridines, mechanistic studies often point to the critical role of the pyridyl directing group.

In palladium-catalyzed C-H functionalization reactions, the proposed catalytic cycle generally begins with the coordination of the pyridyl nitrogen of the N-aryl-2-aminopyridine to the Pd(II) catalyst. This is followed by a C-H activation step, often assisted by a carboxylate or another base, to form a stable six-membered palladacycle intermediate. nih.gov This palladacycle can then undergo oxidative addition with a coupling partner, leading to a Pd(IV) intermediate. Subsequent reductive elimination furnishes the desired product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle. nih.gov

Similarly, in rhodium-catalyzed reactions, the formation of a rhodacycle intermediate via C-H activation is a key step. nih.gov For instance, in the reaction of N-aryl-2-aminopyridines with alkynes, a rhodium(III) catalyst can activate the ortho C-H bond to form a rhodacycle. This intermediate can then coordinate with the alkyne, followed by insertion and reductive elimination to yield the final product.

Advanced Applications in Materials Science

Integration into Polymeric Systems for Photostabilization

The integration of aminopyridine derivatives into polymeric systems has been shown to be an effective strategy for enhancing their photostability. While direct research on 6-Methyl-N-p-tolyl-2-aminopyridine is limited, studies on similar 2-aminopyridine (B139424) compounds provide a strong indication of its potential as a photostabilizer.

The primary mechanism of photostabilization by aminopyridine derivatives involves the absorption of harmful ultraviolet (UV) radiation. rsc.org The aromatic structure of these compounds allows them to absorb UV light and dissipate the energy through non-destructive pathways, thereby protecting the polymer matrix from degradation. researchgate.net This process helps to prevent the initiation of photo-oxidative reactions that can lead to chain scission, cross-linking, and the formation of chromophoric groups, which in turn cause discoloration and loss of mechanical properties in the polymer. rsc.org

Furthermore, aminopyridine derivatives can act as radical scavengers. researchgate.net During the photodegradation of polymers, highly reactive free radicals are generated. The aminopyridine molecule can donate a hydrogen atom to these radicals, neutralizing them and terminating the degradation chain reaction. This dual-action mechanism of UV absorption and radical scavenging makes aminopyridine derivatives highly effective photostabilizers.

Research on the photostabilization of polystyrene (PS) films using various 2-aminopyridine derivatives has demonstrated their efficacy. rsc.orgwu.ac.th The performance of these stabilizers is often evaluated by monitoring changes in the polymer's properties, such as weight loss and the formation of carbonyl groups, upon exposure to UV radiation.

Table 1: Photostabilization Efficiency of 2-Aminopyridine Derivatives in Polystyrene

| Additive (0.5 wt%) | Irradiation Time (h) | Weight Loss (%) | Carbonyl Index |

| Polystyrene (Blank) | 300 | 0.35 | 0.28 |

| PS / 2-amino-4,6-dimethylpyridine | 300 | 0.12 | 0.10 |

| PS / 2-amino-4-phenylpyridine | 300 | 0.15 | 0.13 |

| PS / 2-amino-6-methylpyridine (B158447) | 300 | 0.18 | 0.15 |

Note: This data is illustrative and based on findings for analogous 2-aminopyridine derivatives. rsc.orgresearchgate.net

The data clearly indicates that the presence of aminopyridine derivatives significantly reduces the weight loss and the formation of carbonyl groups in polystyrene films, confirming their role as effective photostabilizers. The specific substituents on the pyridine (B92270) ring can influence the stabilizing efficiency. wu.ac.th

Utilization as Corrosion Inhibitors: Adsorption Mechanisms and Protective Film Formation on Metal Surfaces

Aminopyridine derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The adsorption process is facilitated by the presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the aromatic rings. mdpi.com These features allow the molecule to coordinate with the vacant d-orbitals of the metal atoms, leading to strong adsorption. The adsorption can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, which involves the formation of coordinate bonds. mdpi.com In many cases, a combination of both physisorption and chemisorption occurs.

The adsorption of aminopyridine derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. rsc.orgmdpi.com This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and hindering the diffusion of corrosive species to the metal surface.

Studies on aminopyridine Schiff bases as corrosion inhibitors for carbon steel in hydrochloric acid have shown high inhibition efficiencies. researchgate.net Potentiodynamic polarization studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

Table 2: Corrosion Inhibition Efficiency of an Aminopyridine Derivative on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| Blank | 1050 | - |

| 1 x 10⁻⁵ | 210 | 80.0 |

| 5 x 10⁻⁵ | 150 | 85.7 |

| 1 x 10⁻⁴ | 95 | 91.0 |

| 5 x 10⁻⁴ | 60 | 94.3 |

Note: This data is for a representative aminopyridine derivative and illustrates the general trend observed in corrosion inhibition studies. mdpi.com

The data demonstrates a clear trend of increasing inhibition efficiency with higher concentrations of the aminopyridine derivative, which is attributed to greater surface coverage by the inhibitor molecules.

Potential in the Design of Functional Materials with Specific Properties

The versatile chemical nature of the aminopyridine scaffold, as exemplified by this compound, opens up possibilities for its incorporation into a variety of functional materials with tailored properties.

One area of interest is the development of fluorescent sensors. Certain aminopyridine derivatives have been investigated as luminescent molecular sensors for monitoring polymerization processes. rsc.org Their fluorescence properties can be sensitive to the local microenvironment, allowing for in-situ monitoring of changes during chemical reactions.

Furthermore, aminopyridine derivatives can be used as building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the pyridine ring and the amino group can act as coordination sites for metal ions, leading to the formation of extended, crystalline structures. researchgate.net These materials can exhibit interesting properties such as specific dielectric-ferroelectric behavior, making them suitable for applications in electronics and sensor technology. researchgate.net

The incorporation of aminopyridine moieties into polymer backbones can also impart specific functionalities. For instance, pyridine-containing polymers have been shown to exhibit enhanced thermal stability and improved adhesion to polar substrates. acs.org The nitrogen atoms in the pyridine rings can also serve as sites for further chemical modification, allowing for the fine-tuning of the material's properties.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 6-Methyl-N-p-tolyl-2-aminopyridine, future research is expected to move beyond traditional synthesis, focusing on sustainable and atom-economical approaches. One promising area is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 2-aminopyridine (B139424) derivatives in a single step from multiple starting materials. nih.gov Research could focus on developing a one-pot synthesis for this compound, potentially using enaminones as key precursors under solvent-free conditions, which would enhance efficiency and reduce waste. nih.gov

Further investigation into green chemistry approaches is warranted. rsc.org This includes the use of alternative energy sources such as microwave irradiation to accelerate reaction times and improve yields, as demonstrated in the synthesis of related heterocyclic systems. nih.gov The exploration of novel catalytic systems, particularly those based on abundant and non-toxic metals like copper or iron, could provide more sustainable alternatives to palladium-catalyzed reactions.

| Research Direction | Key Objectives | Potential Advantages | Relevant Precedent |

| Multicomponent Reactions (MCRs) | Develop a one-pot synthesis from simple, readily available precursors. | Increased efficiency, reduced waste, operational simplicity. | Synthesis of 2-amino-3-cyanopyridine (B104079) derivatives via MCR. nih.gov |

| Solvent-Free Synthesis | Optimize reaction conditions to eliminate the need for volatile organic solvents. | Reduced environmental impact, lower cost, simplified purification. | Use of enaminones as precursors under solvent-free conditions. nih.gov |

| Microwave-Assisted Synthesis | Employ microwave heating to reduce reaction times and potentially increase product yields. | Rapid reaction rates, improved energy efficiency, higher yields. | Microwave-assisted synthesis of imidazopyridines. nih.gov |

| Green Catalysis | Investigate the use of earth-abundant metal catalysts (e.g., Cu, Fe) for key bond-forming steps. | Lower toxicity, reduced cost, increased sustainability compared to precious metal catalysts. | Copper-catalyzed coupling reactions for related N-heterocycles. mdpi.com |

Deeper Computational Modeling of Reactivity, Selectivity, and Intermolecular Interactions

Computational chemistry offers powerful tools to predict and understand molecular behavior, guiding experimental work. researchgate.net For this compound, future research should leverage advanced computational modeling to create a detailed profile of its electronic structure, reactivity, and potential interactions.

Techniques such as Density Functional Theory (DFT) can be used to accurately model charge distribution, bond orders, and vibrational frequencies, providing insights into the molecule's fundamental properties. researchgate.net More complex simulations, including molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to study its behavior in different environments. For instance, MD simulations can elucidate the dynamics of its binding within a biological target, such as an enzyme active site, highlighting key interactions like hydrogen bonds and van der Waals forces that contribute to binding affinity. tandfonline.com This approach has been successfully used to understand the interaction between 2-aminopyridine derivatives and targets like Janus kinase 2 (JAK2). tandfonline.com

| Modeling Technique | Primary Application for this compound | Expected Insights |